Reduced Lipophilicity (XLogP3-AA) Enhances Aqueous Solubility Compared to N-Benzyl-1-(furan-2-yl)methanamine
[2-Amino-1-(furan-2-yl)ethyl](benzyl)amine exhibits an XLogP3-AA value of 1.0, substantially lower than the 1.9 recorded for the structurally related N-benzyl-1-(furan-2-yl)methanamine (CAS 4439-53-6) [1][2]. This difference of 0.9 log units corresponds to a ~8-fold increase in predicted aqueous solubility, which may reduce non-specific binding and improve handling in aqueous reaction media [1][2].
| Evidence Dimension | XLogP3-AA (Computed Lipophilicity) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | N-benzyl-1-(furan-2-yl)methanamine (XLogP3-AA = 1.9) |
| Quantified Difference | Δ = -0.9 log units (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lower lipophilicity correlates with reduced non-specific binding and improved solubility in aqueous assay buffers, which is critical for reproducible biological screening and for facilitating synthetic transformations in polar solvents.
- [1] PubChem. (2025). [2-Amino-1-(furan-2-yl)ethyl](benzyl)amine. CID 65385920. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/128349-17-7. View Source
- [2] PubChem. (2025). Benzyl(furan-2-ylmethyl)amine. CID 39338. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4439-53-6. View Source
